Substrate-Dependent Inhibition Profile of PAT-078 vs. Type I and Other Type II Inhibitors
PAT-078 exhibits a distinct substrate-dependent inhibition profile compared to Type I inhibitors (HA155, PF-8380) and even other Type II inhibitors (PAT-347, PAT-494). It potently inhibits LPC hydrolysis (IC50 = 0.472 µM) but shows dramatically reduced inhibition of the phosphodiesterase substrate BNPP (IC50 = 0.002 µM with only 15% maximal inhibition). In contrast, the Type I inhibitor HA155 shows 100% maximal inhibition of BNPP, and PF-8380 also achieves 100% maximal inhibition [1]. This demonstrates that PAT-078 is a more selective inhibitor of the lysophospholipase D activity of ATX, with minimal impact on its phosphodiesterase function. Even among Type II inhibitors, PAT-078's inhibition of BNPP (15% max) is weaker than that of PAT-352 (74% max) and PAT-494 (51% max) [1].
| Evidence Dimension | Enzymatic inhibition of autotaxin across three different substrates |
|---|---|
| Target Compound Data | LPC substrate: IC50 = 0.472 µM (SD 0.146, n=5), 100% max inhibition; BNPP substrate: IC50 = 0.002 µM (SD 0.002, n=3), 15% max inhibition; FS-3 substrate: IC50 = 0.011 µM (SD 0.009, n=5), 96% max inhibition |
| Comparator Or Baseline | HA155 (Type I): LPC IC50 = 0.182 µM, 100% max; BNPP IC50 = 0.007 µM, 100% max; FS-3 IC50 = 0.002 µM, 100% max. PF-8380 (Type I): LPC IC50 = 0.005 µM, 100% max; BNPP IC50 = 0.001 µM, 100% max; FS-3 IC50 = 0.0004 µM, 100% max. PAT-347 (Type II): LPC IC50 = 0.002 µM, 100% max; BNPP IC50 = 0.003 µM, 57% max; FS-3: not active. PAT-494 (Type II): LPC IC50 = 0.020 µM, 100% max; BNPP IC50 = 0.006 µM, 51% max; FS-3: not active. |
| Quantified Difference | PAT-078 shows only 15% maximal inhibition of BNPP, compared to 100% for HA155 and PF-8380, and 57% for PAT-347. This 85% reduction in maximal inhibition of phosphodiesterase activity is a defining feature of its selectivity. |
| Conditions | In vitro enzymatic assays using recombinant autotaxin; substrates: lysophosphatidylcholine (LPC), bis(p-nitrophenyl) phosphate (BNPP), and fluorogenic substrate FS-3. |
Why This Matters
For researchers aiming to specifically dissect the lysophospholipase D activity of autotaxin without confounding effects on its phosphodiesterase function, PAT-078 offers a uniquely clean inhibition profile compared to Type I inhibitors and even other Type II compounds.
- [1] Fells JI, Lee SC, Norman DD, et al. Hits of a high-throughput screen identify the hydrophobic pocket of autotaxin/lysophospholipase D as an inhibitory surface. Mol Pharmacol. 2013;84(3):415-424. doi:10.1124/mol.113.087080. View Source
